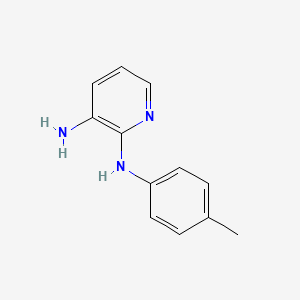
N2-(4-Methylphenyl)-2,3-pyridinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(4-Methylphenyl)-2,3-pyridinediamine, also known as 4-methylpyridine-2,3-diamine, is a derivative of pyridine that is used in a variety of scientific research applications. It is a colorless liquid with a strong odor, and is soluble in many organic solvents. It is a versatile compound that has been used in a variety of laboratory experiments, including those involving biochemical and physiological processes.
Applications De Recherche Scientifique
Electrochromic Applications
One study focused on the development of a novel conjugated polymer that included N,N,N',N'-tetraphenyl-1,4-phenylenediamine (TPPA) for electrochromic applications. This polymer showed excellent solubility in common organic solvents and demonstrated significant thermal stability. Its hole-transporting and electrochromic properties were examined, indicating potential for use in electrochromic devices (Chen et al., 2010).
Anticancer Activity
Another research focused on the synthesis and biological evaluation of a compound containing a pyridine ring for its potential as a histone deacetylase (HDAC) inhibitor. The study found that the compound exhibited significant antitumor activity in vivo and had entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Functional Models for Enzymes
Iron(III) complexes with monophenolate ligands were studied as functional models for catechol 1,2-dioxygenases, enzymes involved in the biodegradation of aromatic compounds. These complexes mimic the active sites of the enzymes and provide insights into the mechanisms of catalysis (Velusamy et al., 2004).
Polymerization in Dense CO2
Research into catalytic polymerization in dense carbon dioxide explored the use of Ni(II) methyl complexes coordinated by pyridine or N,N,N',N'-tetramethylethylenediamine (tmeda) based on different chelating salicylaldimines. This study highlighted the potential for producing polyethylene with controlled microstructure in an environmentally friendly solvent medium (Guironnet et al., 2009).
Luminescence and Optical Properties
The luminescence of transition metal d6 chelates, including those with pyridine and phenylenediamine ligands, was examined. The study provided valuable information on the emission properties and the potential application of these complexes in luminescent materials (DeArmond & Hillis, 1971).
Electrochromic and Sensing Applications
Novel soluble polyazomethines with pendant carbazole and triphenylamine derivatives were synthesized and characterized for their optical, electrochemical, and electrochromic properties. These materials demonstrated potential for use in hole-transporting, electrochromic, and chemical sensor applications (Niu et al., 2011).
Propriétés
IUPAC Name |
2-N-(4-methylphenyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRYCBFHCDAHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-Methylphenyl)-2,3-pyridinediamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

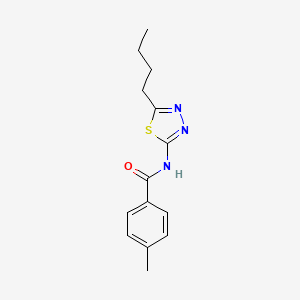
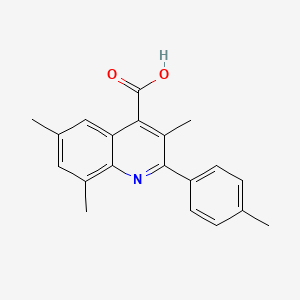
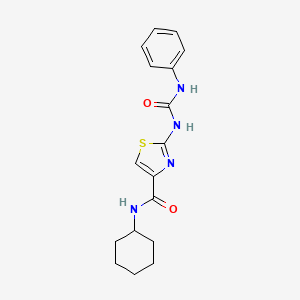
![N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2680256.png)



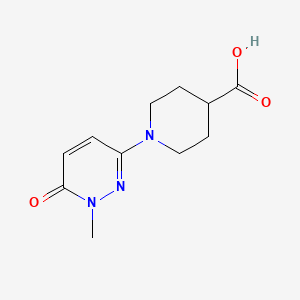
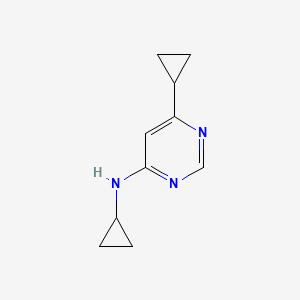
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2680266.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2680267.png)

![2-[(Pentan-2-ylamino)methyl]phenol](/img/structure/B2680272.png)